molecular formula C17H20N2O4S B4186577 4-{[(methylsulfonyl)amino]methyl}-N-(2-phenoxyethyl)benzamide

4-{[(methylsulfonyl)amino]methyl}-N-(2-phenoxyethyl)benzamide

Cat. No. B4186577
M. Wt: 348.4 g/mol
InChI Key: KEGNOBRPZGUSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(methylsulfonyl)amino]methyl}-N-(2-phenoxyethyl)benzamide, commonly known as MSA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MSA belongs to the class of benzamide derivatives and is known to possess a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MSA is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. MSA has also been found to bind to the dopamine D2 receptor, which is involved in the regulation of movement and emotion.
Biochemical and Physiological Effects:
MSA has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which play a role in the development of inflammation. MSA has also been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. Additionally, MSA has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

MSA has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. Additionally, MSA has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, there are also some limitations to the use of MSA in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain situations.

Future Directions

There are several future directions for the study of MSA. One potential application is in the development of new anticancer drugs. MSA has been found to inhibit the growth of cancer cells in vitro, and further research could lead to the development of new drugs that are more effective and have fewer side effects than current treatments. Additionally, MSA could be studied further for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, MSA could be studied for its potential use in the development of new anti-inflammatory drugs.

Scientific Research Applications

MSA has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. MSA has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, MSA has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(methanesulfonamidomethyl)-N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-24(21,22)19-13-14-7-9-15(10-8-14)17(20)18-11-12-23-16-5-3-2-4-6-16/h2-10,19H,11-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGNOBRPZGUSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(methylsulfonyl)amino]methyl}-N-(2-phenoxyethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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